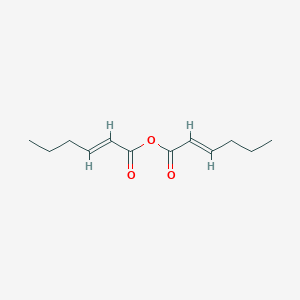

2-Hexenoic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hexenoic anhydride is a chemical compound derived from 2-Hexenoic acid . The molecular formula of 2-Hexenoic acid is C6H10O2 . It’s important to note that the anhydride form of this compound might have different properties.

Molecular Structure Analysis

The molecular structure of 2-Hexenoic acid, the parent compound of this compound, consists of a six-carbon chain with a double bond between the second and third carbons, and a carboxylic acid group at the end of the chain . The anhydride would likely involve the formation of a cyclic structure through the loss of water from two 2-Hexenoic acid molecules.Chemical Reactions Analysis

Anhydrides generally react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The specific reactions of this compound would depend on the reactants and conditions used.Applications De Recherche Scientifique

Intramolecular Acylation of Hexenoic Acids : Hexenoic acids, including 2-Hexenoic acid, undergo intramolecular acylation. This process, facilitated by polyphosphoric acid or trifluoroacetic anhydride, leads to the formation of cyclohexenone derivatives and hexanolides, demonstrating the acid's reactivity and potential in synthesizing cyclic compounds (Ansell, Emmett, & Coombs, 1968).

Microbiological Degradation of Steroid Ring A : Research shows that 2-oxo-cis-4-hexenoic acid, derived from 2-Hexenoic acid, plays a crucial role in the microbial degradation of steroid ring A. This finding highlights its importance in understanding and potentially manipulating steroid metabolism (Coulter & Talalay, 1968).

Substrate Specificity in Fatty Acid Metabolism : Studies involving the substrate specificity of enoyl-CoA hydratase in cotton seeds indicate that 2-Hexenoic acid derivatives are crucial substrates in fatty acid metabolism, suggesting potential applications in agricultural and biochemistry research (Miernyk & Trelease, 1981).

Synthesis of Amino Acids and Lactones : Research involving the synthesis of racemic 2-amino-5-hexenoic acid and its derivatives highlights the potential of 2-Hexenoic acid in synthesizing amino acids and lactones, which are significant in pharmaceutical and organic chemistry (Krishnamurthy et al., 2015).

Sorbic Acid Precursors Synthesis : A study on the electrochemical synthesis of sorbic acid precursors from acetic acid-acetic anhydride in the presence of butadiene demonstrates the utility of 2-Hexenoic acid derivatives in synthesizing important chemical compounds (Coleman et al., 1991).

Glutaconic Anhydrides Production : The carboxylative cyclization of 2-butenoates with carbon dioxide to produce glutaconic anhydrides, as reported in a study, shows the application of 2-Hexenoic acid in producing versatile synthons and functional comonomers (Zhang et al., 2020).

Mécanisme D'action

Safety and Hazards

While specific safety data for 2-Hexenoic anhydride is not available, it’s important to handle all chemical compounds with care. For instance, trans-2-Hexenoic acid is known to cause severe skin burns and eye damage, and is harmful if swallowed or inhaled . It’s reasonable to assume that this compound may have similar hazards.

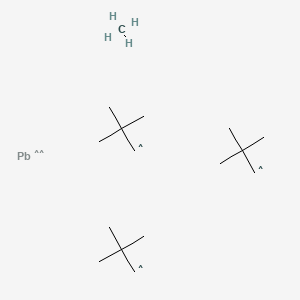

Propriétés

Numéro CAS |

14316-60-0 |

|---|---|

Formule moléculaire |

C12H18O3 |

Poids moléculaire |

210.27 g/mol |

Nom IUPAC |

hex-2-enoyl hex-2-enoate |

InChI |

InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3 |

Clé InChI |

LCZFHJDUNXXOHE-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OC(=O)C=CCCC |

SMILES canonique |

CCCC=CC(=O)OC(=O)C=CCCC |

Synonymes |

2-HEXENOIC ANHYDRIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)